molecular formula C16H21N3O2S B3000530 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1170108-96-9

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one

Cat. No.: B3000530
CAS No.: 1170108-96-9
M. Wt: 319.42
InChI Key: PPVQSBDPBLGEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one is a complex organic compound that features a furan ring, a thiazole ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl thiazole intermediate, which is then reacted with piperazine and butanone under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrothiazoles.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
  • 3-aryl-4-({2-[4-(6-substituted-coumarin-3-yl)-1,3-thiazol-2-yl]hydrazinylidene}methyl/ethyl)-sydnones

Uniqueness

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one is unique due to its combination of furan, thiazole, and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be present in similar compounds.

Properties

IUPAC Name

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-2-4-16(20)19-8-6-18(7-9-19)11-15-17-13(12-22-15)14-5-3-10-21-14/h3,5,10,12H,2,4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVQSBDPBLGEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.